

(R)-Piperazine-2-carboxylic acid physical and chemical properties

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Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

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An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **(R)-Piperazine-2-carboxylic acid**, a key chiral building block in modern drug discovery. It details its characteristics, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.

Core Chemical and Physical Properties

(R)-Piperazine-2-carboxylic acid is a heterocyclic compound recognized for its chiral properties and its utility as a scaffold in medicinal chemistry.^[1] Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position in the (R)-configuration.

General and Physicochemical Properties

The fundamental properties of **(R)-Piperazine-2-carboxylic acid** and its common forms are summarized below. Data for the racemate and dihydrochloride salts are included for comparative purposes.

Property	(R)-Piperazine-2-carboxylic acid	Racemic Piperazine-2-carboxylic acid	Dihydrochloride Salt (Racemic)	Reference
CAS Number	24182-11-4	2762-32-5	3022-15-9	[2] [3] [4]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	C ₅ H ₁₀ N ₂ O ₂	C ₅ H ₁₀ N ₂ O ₂ · 2HCl	[2] [3] [4]
Molecular Weight	130.15 g/mol	130.15 g/mol	203.07 g/mol	[2] [3] [4]
Appearance	White to pale yellowish powder	White crystalline solid	White solid	[1] [5]
Melting Point	Not specified	265 °C (decomposition)	265 °C (decomposition)	[4] [6] [7]
Boiling Point	270.8 ± 29.0 °C (Predicted)	313.6 ± 37.0 °C (Predicted)	Not applicable	[2] [6]
Density	1.174 ± 0.06 g/cm ³ (Predicted)	1.174 g/cm ³	Not specified	[2] [6]
Solubility	High solubility in water	Freely soluble in water	Not specified	[5]
pKa ₁	3.37 ± 0.20 (Predicted)	1.90 ± 0.20 (Predicted)	Not applicable	[2] [6]
pKa ₂	Not specified	Not specified	Not applicable	

Computed Molecular Descriptors

Computational properties provide further insight into the molecule's behavior in biological systems. These values are for the parent compound, piperazine-2-carboxylic acid.

Property	Value	Reference
XLogP3-AA	-3.5	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	1	[3]
Exact Mass	130.074227566 Da	[3]
Topological Polar Surface Area	61.4 Å ²	[3]
Complexity	116	[3]

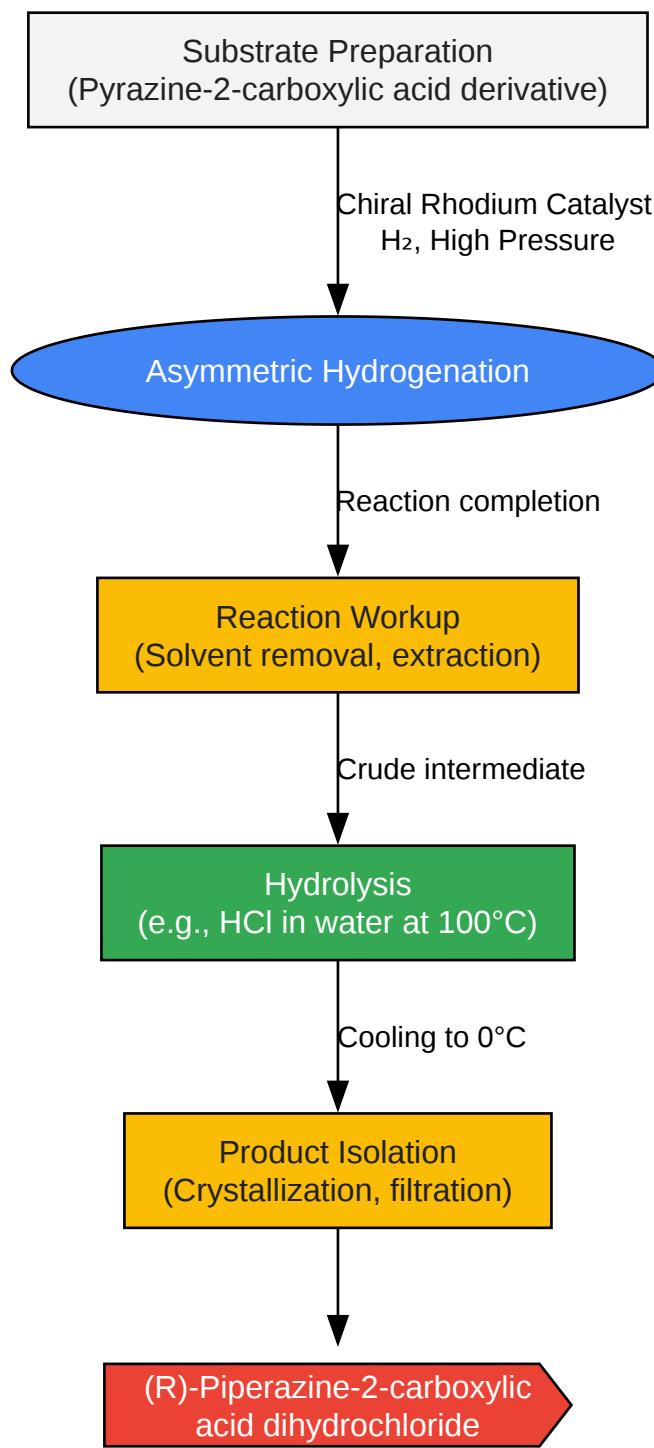
Experimental Protocols

(R)-Piperazine-2-carboxylic acid is primarily used as an intermediate. The following protocols describe its synthesis, its use in further reactions, and methods for its analysis.

Synthesis via Asymmetric Hydrogenation

A prominent method for producing enantiomerically pure **(R)-piperazine-2-carboxylic acid** involves the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative, catalyzed by an optically active rhodium complex.[1][8]

Workflow for Asymmetric Hydrogenation



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Caption: General workflow for the synthesis of **(R)-Piperazine-2-carboxylic acid**.

Detailed Protocol:

- Reaction Setup: A solution of a pyrazine-2-carboxylic acid derivative (e.g., tert-butyl pyrazine-2-carboxylate) in a suitable solvent is placed in a high-pressure reactor.
- Catalyst Addition: An optically active rhodium complex is added as the catalyst.
- Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 50 bar) and stirred at a controlled temperature until the reaction is complete, as monitored by NMR.[8]
- Workup: The solvent is removed under reduced pressure.
- Hydrolysis: The crude intermediate is hydrolyzed, for example, by stirring with 32% hydrochloric acid in water at 100°C for 20 minutes.[8]
- Isolation: The mixture is cooled to 0°C to precipitate the dihydrochloride salt of the product, which is then collected by filtration and washed.[8]

Protocol for Amide Bond Formation

As a building block, the carboxylic acid moiety is frequently coupled with amines to form amides. A standard procedure uses carbodiimide coupling agents.

Detailed Protocol:

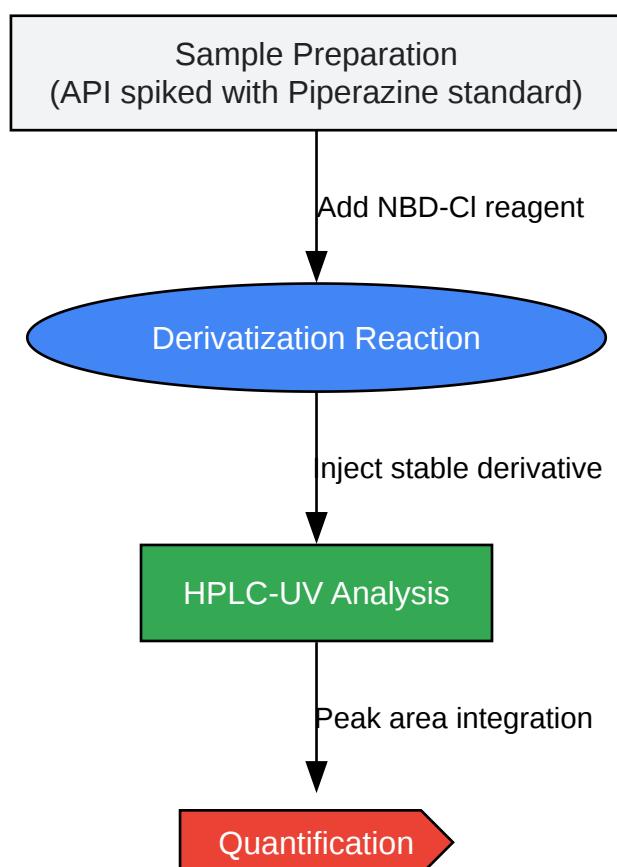
- Initial Mixture: To a solution of the starting carboxylic acid (e.g., a chromone-2-carboxylic acid, 1.1 eq) in a solvent like dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).[9]
- Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[9]
- Amine Addition: Add the appropriate piperazine derivative (in this case, **(R)-Piperazine-2-carboxylic acid** or its esterified form, 1 eq) to the mixture.
- Reaction: Allow the reaction to stir overnight at room temperature.[9]
- Workup: Upon completion, partition the mixture between DCM and a 5% NaHCO₃ solution. The combined organic layers are dried, filtered, and evaporated to yield the crude product,

which can be purified via chromatography.[9]

Analytical Method: Purity Determination by HPLC-UV

Trace amounts of piperazine impurities in active pharmaceutical ingredients (APIs) can be quantified using HPLC with UV detection after a derivatization step to make the molecule UV-active.[10][11]

Workflow for Analytical Quantification of Piperazine Impurity



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Caption: Workflow for detecting piperazine impurities via HPLC-UV derivatization.

Detailed Protocol:

- Derivatization: A method has been developed based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[10]

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Method Validation: The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision.[10]
 - LOD/LOQ: Determined at signal-to-noise ratios of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[10]
 - Accuracy: Assessed by performing recovery studies on API samples spiked with the impurity at multiple concentration levels (e.g., 50%, 100%, 150% of the specification level). [10]
 - Precision: Checked by repeatedly injecting individual preparations of the analyte spiked with the impurity.[10]
- Analysis: The derivatized sample is injected into the HPLC system, and the amount of piperazine is quantified based on the peak area relative to a calibration curve.[10]

Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] **(R)-Piperazine-2-carboxylic acid** provides a chiral entry point into this chemical space, making it a valuable intermediate for developing new therapeutic agents.

- Pharmaceutical Building Block: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.[1] Its derivatives have shown potential in modulating neurotransmitter systems.[1]
- Kinase Inhibitors: The piperazine carboxylic acid module is used to build the core of certain kinase inhibitors, such as those targeting CDK4/6 and BTK.[13]
- Antiviral Agents: N-aryl piperazines derived from this scaffold have been investigated as novel CXCR4 antagonists with antiviral activity.[14]
- Anti-inflammatory Agents: Derivatives have been synthesized and tested as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[9]

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